molecular formula C16H15ClFNO2 B2552366 2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide CAS No. 2411245-02-6

2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide

Cat. No.: B2552366
CAS No.: 2411245-02-6
M. Wt: 307.75
InChI Key: ILXQGCFGRKTOPO-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloroacetamide group attached to a phenylethyl chain, which is further substituted with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide typically involves the reaction of 2-(2-fluorophenoxy)-1-phenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorophenoxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c17-10-16(20)19-14(12-6-2-1-3-7-12)11-21-15-9-5-4-8-13(15)18/h1-9,14H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXQGCFGRKTOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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